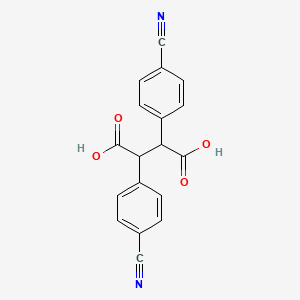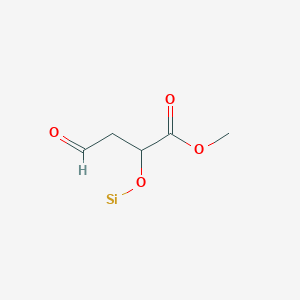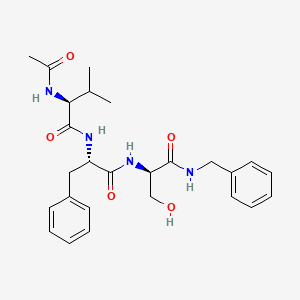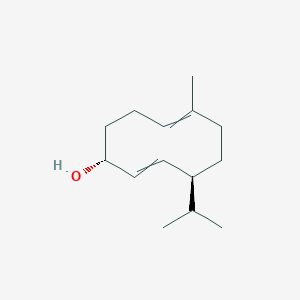![molecular formula C18H12N2O2 B14193809 1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione CAS No. 919533-32-7](/img/structure/B14193809.png)
1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione is a heterocyclic compound that features a pyrazole ring fused with another pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione typically involves the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Industrial Production Methods
Optimization of reaction parameters such as temperature, solvent, and catalysts is crucial for industrial scalability .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and various functionalized pyrazole compounds .
Aplicaciones Científicas De Investigación
1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Explored for its anticancer properties, showing cytotoxic activities against various cancer cell lines.
Mecanismo De Acción
The mechanism of action of 1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits CDK2, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the cell cycle progression, making it a promising candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
1,3-Diphenylpyrazole: Shares structural similarities and exhibits comparable chemical reactivity.
Uniqueness
1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione is unique due to its specific fusion of two pyrazole rings, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a valuable compound in cancer research .
Propiedades
Número CAS |
919533-32-7 |
|---|---|
Fórmula molecular |
C18H12N2O2 |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
1,5-diphenylpyrazolo[1,2-a]pyrazole-3,7-dione |
InChI |
InChI=1S/C18H12N2O2/c21-17-11-15(13-7-3-1-4-8-13)19-18(22)12-16(20(17)19)14-9-5-2-6-10-14/h1-12H |
Clave InChI |
MWYKTPHAUGOULZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)N3N2C(=O)C=C3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole](/img/structure/B14193727.png)

![6,13-Bis[(4-pentylphenyl)ethynyl]pentacene](/img/structure/B14193742.png)






![2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14193794.png)

![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
